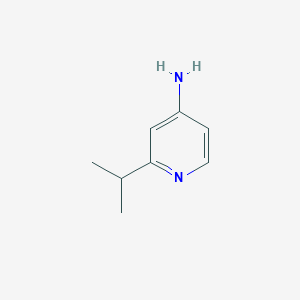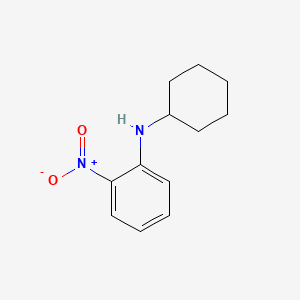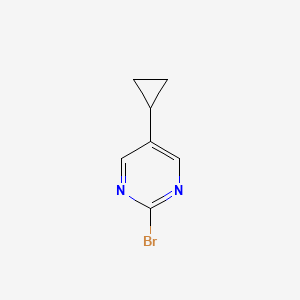
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopropyloxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopropyloxamide, also known as ACPO, is a synthetic compound that has been studied for its potential pharmacological properties. ACPO has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
Mechanism of Action
The exact mechanism of action of N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopropyloxamide is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and the activation of the nuclear factor-kappa B (NF-κB) pathway. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. NF-κB is a transcription factor that is involved in the regulation of various genes that play a role in inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been found to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. In addition, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopropyloxamide has several advantages for lab experiments. It is a synthetic compound, which allows for consistent and reproducible results. This compound is also relatively stable and can be stored for long periods of time. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and there is limited information available on its pharmacological properties. In addition, the exact mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopropyloxamide. One area of research could be the development of this compound derivatives with improved pharmacological properties. Another area of research could be the investigation of the potential use of this compound as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound and its potential targets.
Synthesis Methods
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopropyloxamide can be synthesized through a multistep reaction process. The first step involves the reaction of 2-methyl-2-propen-1-ol with 2,6-dichloroquinoline in the presence of a base to form 2-(quinolin-7-yl)propan-2-ol. This intermediate is then treated with acetic anhydride and a catalyst to yield 1-acetyl-2-(quinolin-7-yl)propan-2-ol. The final step involves the reaction of this intermediate with cyclopropanecarbonyl chloride in the presence of a base to form this compound.
Scientific Research Applications
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopropyloxamide has been studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor effects in various in vitro and in vivo models. This compound has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopropyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10(20)19-8-2-3-11-4-5-13(9-14(11)19)18-16(22)15(21)17-12-6-7-12/h4-5,9,12H,2-3,6-8H2,1H3,(H,17,21)(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNUHPGNHNGLSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

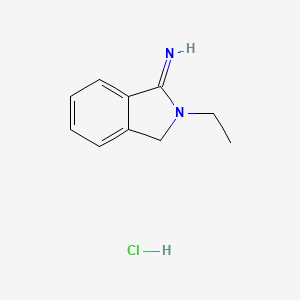
![1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2413674.png)
![1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2413675.png)
![2-[1-(4-Methoxyphenyl)-2-nitroethyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2413676.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2,4-dimethoxyphenyl)propanamide](/img/structure/B2413678.png)
![N-(3-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2413679.png)

![1-[(1-{2-[4-(Propan-2-ylsulfanyl)phenyl]acetyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2413682.png)
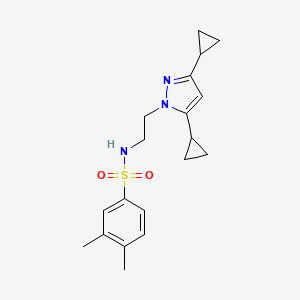
![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2413687.png)
![3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole dihydrochloride](/img/structure/B2413690.png)
